molecular formula C13H13N3O2 B5229875 N-(4-methoxyphenyl)-N'-2-pyridinylurea

N-(4-methoxyphenyl)-N'-2-pyridinylurea

Cat. No. B5229875
M. Wt: 243.26 g/mol
InChI Key: YPMUEPXTZYIYQT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N'-2-pyridinylurea, also known as MPUP, is a chemical compound that has been extensively studied in scientific research. MPUP is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), which is a type of receptor found in the brain and other tissues.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-2-pyridinylurea has been extensively studied in scientific research due to its potent and selective antagonist activity on the alpha7 nAChR. This receptor is involved in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. N-(4-methoxyphenyl)-N'-2-pyridinylurea has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and nicotine addiction.

Mechanism of Action

N-(4-methoxyphenyl)-N'-2-pyridinylurea binds to the alpha7 nAChR and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This results in the inhibition of the receptor's activity and downstream signaling pathways. The alpha7 nAChR is involved in the regulation of calcium influx and neurotransmitter release, which are important processes for neuronal communication and synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-2-pyridinylurea has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-(4-methoxyphenyl)-N'-2-pyridinylurea also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In addition, N-(4-methoxyphenyl)-N'-2-pyridinylurea has been shown to have a neuroprotective effect and can prevent neuronal cell death in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-N'-2-pyridinylurea has several advantages for use in lab experiments. It is a highly selective antagonist of the alpha7 nAChR, which allows for specific targeting of this receptor in studies. N-(4-methoxyphenyl)-N'-2-pyridinylurea is also relatively stable and can be easily synthesized in large quantities. However, N-(4-methoxyphenyl)-N'-2-pyridinylurea has some limitations in lab experiments. It is not water-soluble, which can make it difficult to administer in some experimental settings. In addition, N-(4-methoxyphenyl)-N'-2-pyridinylurea has a relatively short half-life in vivo, which can limit its effectiveness in some studies.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-N'-2-pyridinylurea. One area of interest is the potential therapeutic applications of N-(4-methoxyphenyl)-N'-2-pyridinylurea in the treatment of Alzheimer's disease, schizophrenia, and nicotine addiction. Further studies are needed to determine the optimal dosing and administration of N-(4-methoxyphenyl)-N'-2-pyridinylurea in these conditions. Another area of interest is the development of more water-soluble derivatives of N-(4-methoxyphenyl)-N'-2-pyridinylurea, which could improve its effectiveness in some experimental settings. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-methoxyphenyl)-N'-2-pyridinylurea and its potential mechanisms of action.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-N'-2-pyridinylurea involves the reaction of 4-methoxyaniline and 2-pyridinecarboxylic acid with the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified through recrystallization.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-pyridin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-11-7-5-10(6-8-11)15-13(17)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMUEPXTZYIYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-pyridin-2-ylurea

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